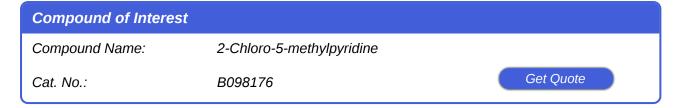


Patented Synthesis Methods for 2-Chloro-5methylpyridine: A Comparative Review

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of patented synthesis methods for **2-Chloro-5-methylpyridine**, a key intermediate in the production of various agrochemicals and pharmaceuticals. The following sections objectively compare the performance of different synthetic routes, supported by experimental data from the patent literature.

Comparison of Key Performance Indicators

The selection of a synthetic route for **2-Chloro-5-methylpyridine** is often a trade-off between yield, purity, cost of starting materials, and operational complexity. The following table summarizes the quantitative data from various patented methods to facilitate a clear comparison.



Synthesis Route	Starting Material	Key Reagents /Catalysts	Reaction Condition s	Yield (%)	Purity (%)	Patent Referenc e
Diazotizati on	2-Amino-5- methylpyrid ine	Nitric acid, Thionyl chloride, Conc. HCl	-20°C to 50°C	92.5 - 93.8	~99	INVALID- LINK
From Dihalopiper idine	5-Methyl- 3,4- dihydro- 2(1H)- pyridone	Chlorine, Phosphoru s oxychloride	50-60°C (chlorinatio n), 122°C (aromatizat ion)	81.3	Not Specified	INVALID- LINK
From Dihydropyri done	5-Methyl- 3,4- dihydro- 2(1H)- pyridone	Chlorine, Phosgene, Ferric chloride	20°C (chlorinatio n), 110°C (aromatizat ion)	91.6	Not Specified	INVALID- LINK
From Pyridine N- Oxide	3- Methylpyrid ine-1-oxide	Trimethyla mine, Phosgene	-30°C to 50°C (step 1), 50°C to 150°C (step 2)	Not Specified	Not Specified	INVALID- LINK
Gas-Phase Chlorinatio n	3- Methylpyrid ine (β- Picoline)	Chlorine, Supported Palladium or Zeolite Catalyst	250°C to 450°C	Variable	Variable	INVALID- LINK, INVALID- LINK

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes cited in the patent literature.

Diazotization of 2-Amino-5-methylpyridine



This method, described in patent CN105037255A, involves the diazotization of 2-amino-5-methylpyridine followed by a Sandmeyer-type reaction.[1]

Procedure:

- Dissolve 2-amino-5-methylpyridine (0.1 mol) in concentrated hydrochloric acid (mass ratio 1:1 to 1:5).
- Saturate the solution with excess hydrogen chloride gas at a temperature between -20°C and 50°C.
- Simultaneously and dropwise, add nitric acid and thionyl chloride to the reaction mixture.
- Upon completion of the reaction, neutralize the mixture with an alkali solution (e.g., 30% sodium hydroxide).
- Separate the resulting oil phase to obtain **2-chloro-5-methylpyridine**.

Under optimized conditions (50°C), a yield of 93.8% with a purity of 99% has been reported.[1]

Synthesis from a Dihalopiperidine Intermediate

This route, detailed in patents EP0121320A1 and US4612377A, starts from 5-methyl-3,4-dihydro-2(1H)-pyridone (DHP).[2][3][4]

Step 1: Chlorination of 5-Methyl-3,4-dihydro-2(1H)-pyridone

- Dissolve DHP (0.25 mol) in 1,2,4-trichlorobenzene (TCB).
- Pass chlorine gas through the solution while maintaining the temperature between 50°C and 60°C until the reaction is complete.

Step 2: Aromatization to 2-Chloro-5-methylpyridine

- Heat the solution of the resulting 2-oxo-5-methyl-5,6-dichloropiperidine to 122°C.
- Add phosphorus oxychloride (0.425 mol) dropwise over 30 minutes.
- Maintain the reaction mixture at this temperature for approximately 6.5 hours.



- Work up the reaction mixture by pouring it into an aqueous sodium hydroxide solution and neutralizing with sulfuric acid to a pH of 6.5.
- Separate the organic layer to yield **2-chloro-5-methylpyridine**.

An overall yield of 81.3% from DHP has been reported for this process.[2][4]

Synthesis from 5-Methyl-3,4-dihydro-2(1H)-pyridone with Phosgene

This method, outlined in patent CN109942392A, provides a variation on the aromatization step.

Procedure:

- To a mixture of 5-methyl-3,4-dihydro-2(1H)-pyridone (0.6 mol) and ferric chloride (0.012 mol) in toluene, introduce chlorine gas at 20°C for 3 hours.
- Heat the reaction mixture to 110°C and introduce phosgene for 3 hours.
- · Continue the reaction for an additional hour.
- After workup, **2-chloro-5-methylpyridine** is obtained with a reported yield of 91.6%.

Synthesis from 3-Methylpyridine-1-oxide

Patent HK1009445A1 describes a two-step process starting from 3-methylpyridine-1-oxide.[5]

Step 1: Formation of Trimethyl(5-methylpyridin-2-yl)ammonium chloride

- React 3-methylpyridine-1-oxide with trimethylamine.
- Subsequently, react the mixture with phosgene at a temperature between -30°C and +50°C to form the intermediate ammonium salt.

Step 2: Conversion to 2-Chloro-5-methylpyridine

 React the isolated or crude trimethyl(5-methylpyridin-2-yl)ammonium chloride with phosgene at a temperature between 50°C and 150°C.





Quantitative data on yields for this specific process are not detailed in the provided abstract.[5]

Gas-Phase Chlorination of 3-Methylpyridine

This industrial method involves the high-temperature reaction of 3-methylpyridine (β-picoline) with chlorine gas, as described in patents such as US5319088A and EP1740543B1.[6][7]

General Procedure:

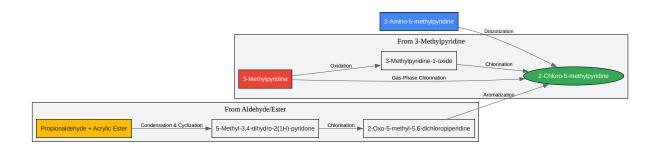
- Vaporize 3-methylpyridine and mix it with chlorine gas, often in the presence of an inert diluent (e.g., nitrogen, carbon tetrachloride).
- Pass the gas mixture through a reactor heated to between 250°C and 450°C.
- The reactor typically contains a catalyst, such as a Lewis acid (e.g., zinc chloride) on an inorganic support (e.g., montmorillonite clay) or a zeolite (e.g., Mordenite).
- The product stream is then cooled to condense the chlorinated pyridines, which are subsequently purified by distillation.

The selectivity and yield of **2-chloro-5-methylpyridine** are highly dependent on the specific reaction conditions, including temperature, residence time, and the nature of the catalyst. This process can lead to a mixture of chlorinated products.[6][7]

Visualizing the Synthetic Pathways

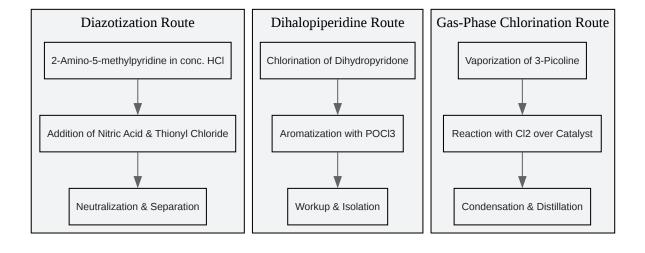
The following diagrams illustrate the relationships between the different starting materials and the general workflow of the main synthetic routes.





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Figure 1: Overview of the primary synthetic precursors for **2-Chloro-5-methylpyridine**.



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Figure 2: Comparative workflow of the main patented synthesis methods.



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